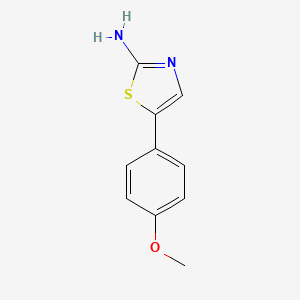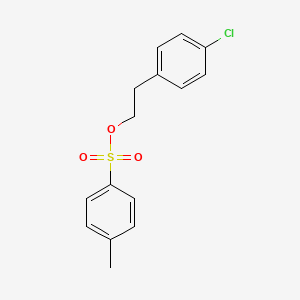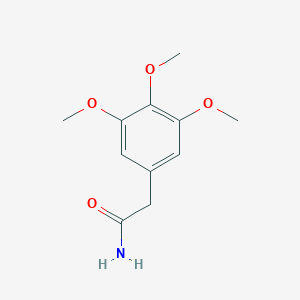
1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride is a synthetic organic compound that features a piperazine ring substituted with a benzodioxole moiety and a chloroethanone group
Métodos De Preparación
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride typically involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2-chloroacetyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethanone group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The chloroethanone group can be hydrolyzed in the presence of water or aqueous base, yielding the corresponding carboxylic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate, chromium trioxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
- Substituted piperazines
- Carboxylic acid derivatives
- Various oxidation and reduction products
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has been investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a tool compound in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. In the case of receptor binding, the compound can modulate receptor function by acting as an agonist or antagonist, depending on its structural features and the nature of the receptor.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, such as aldehyde dehydrogenases.
Receptors: It can interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system.
Comparación Con Compuestos Similares
1-(1,3-benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl-1H-indole-2,3-dione: This compound also features a benzodioxole moiety and a piperazine ring but differs in its substitution pattern and functional groups.
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound has a pyrimidine ring instead of a chloroethanone group, leading to different chemical properties and biological activities.
Uniqueness: The presence of the chloroethanone group in this compound imparts unique reactivity and potential for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H17ClN2O3 |
|---|---|
Peso molecular |
296.75 g/mol |
Nombre IUPAC |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-chloroethanone |
InChI |
InChI=1S/C14H17ClN2O3/c15-8-14(18)17-5-3-16(4-6-17)9-11-1-2-12-13(7-11)20-10-19-12/h1-2,7H,3-6,8-10H2 |
Clave InChI |
PJMNMVAFIWUXCV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B8806563.png)
![1-[(2'-Acetoxyethoxy)methyl]-5-fluorouracil](/img/structure/B8806575.png)






![N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8806621.png)
![5,6,7,8-Tetrahydro-1H-benzo[b]cyclopenta[d]thiophen-3(2H)-one](/img/structure/B8806629.png)
![4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B8806637.png)


